molecular formula C17H23NO2SSi B12334815 N,4-Dimethyl-N-[4-(trimethylsilyl)phenyl]benzenesulfonamide

N,4-Dimethyl-N-[4-(trimethylsilyl)phenyl]benzenesulfonamide

Cat. No.: B12334815
M. Wt: 333.5 g/mol
InChI Key: BFLWOGLWUVEAQD-UHFFFAOYSA-N
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Description

N,4-Dimethyl-N-[4-(trimethylsilyl)phenyl]benzenesulfonamide is an organosilicon compound with the molecular formula C17H23NO2SSi and a molecular weight of 333.52 g/mol . This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C17H23NO2SSi

Molecular Weight

333.5 g/mol

IUPAC Name

N,4-dimethyl-N-(4-trimethylsilylphenyl)benzenesulfonamide

InChI

InChI=1S/C17H23NO2SSi/c1-14-6-10-16(11-7-14)21(19,20)18(2)15-8-12-17(13-9-15)22(3,4)5/h6-13H,1-5H3

InChI Key

BFLWOGLWUVEAQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethyl-N-[4-(trimethylsilyl)phenyl]benzenesulfonamide typically involves the reaction of 4-(trimethylsilyl)aniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethyl-N-[4-(trimethylsilyl)phenyl]benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism by which N,4-Dimethyl-N-[4-(trimethylsilyl)phenyl]benzenesulfonamide exerts its effects involves the interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The sulfonamide group can form strong hydrogen bonds, facilitating its role as a coupling reagent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-Dimethyl-N-[4-(trimethylsilyl)phenyl]benzenesulfonamide is unique due to its combination of a trimethylsilyl group and a sulfonamide group. This combination provides enhanced stability and reactivity, making it a valuable reagent in various chemical processes .

Biological Activity

N,4-Dimethyl-N-[4-(trimethylsilyl)phenyl]benzenesulfonamide is a sulfonamide compound characterized by its unique chemical structure, which includes a dimethyl group and a trimethylsilyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its applications in cancer treatment.

Chemical Structure

The molecular formula of this compound can be represented as follows:

C15H20N2O2S Molecular Weight 304 40 g mol \text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}\quad \text{ Molecular Weight 304 40 g mol }

Research indicates that compounds with similar structures often act as inhibitors of carbonic anhydrases (CAs), which are crucial enzymes involved in various physiological processes, including pH regulation and ion transport. The binding affinity of sulfonamides to different CA isoforms has been extensively studied, revealing significant implications for their therapeutic applications.

Case Study: Inhibition of Carbonic Anhydrases

A study focused on the synthesis and biological evaluation of various benzenesulfonamides showed that N-aryl derivatives exhibited potent inhibition against human carbonic anhydrases (hCAs). Specifically, 4-substituted diazobenzenesulfonamides demonstrated higher binding affinities for CA I and CA II isoforms compared to other derivatives. For instance, one compound in the series exhibited a dissociation constant (KdK_d) of 6 nM for CA I, indicating strong inhibitory potential .

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Antitumor Activity : Preliminary studies suggest that related sulfonamide compounds may exhibit antitumor properties. For example, certain derivatives have shown efficacy against multidrug-resistant cancer cells by inhibiting key signaling pathways such as Wnt/β-catenin .
  • Enzyme Inhibition : The compound's structure suggests potential as a competitive inhibitor for various enzymes, particularly carbonic anhydrases. The presence of the sulfonamide group is critical for this activity .

Table 1: Binding Affinities of Related Compounds to Carbonic Anhydrases

Compound NameCA I KdK_d (nM)CA II KdK_d (nM)Remarks
N-(4-sulfonamidophenyl)-1H-pyrrole derivative610.2Strong dual-targeting inhibitor
This compoundTBDTBDInvestigated but not yet published
1,1'-Biphenylsulfonamide62<50Potent hCA inhibitor

Note: TBD = To Be Determined

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